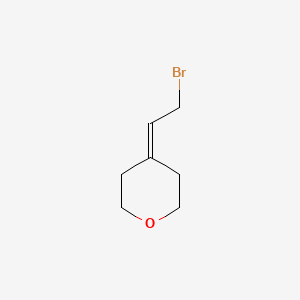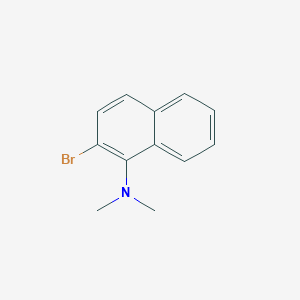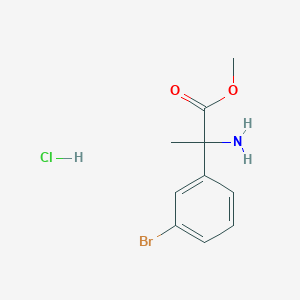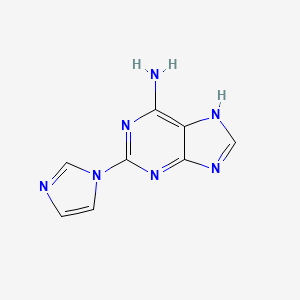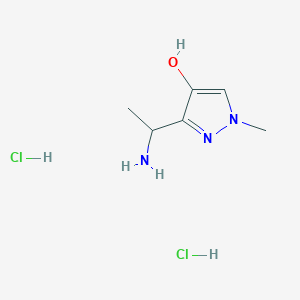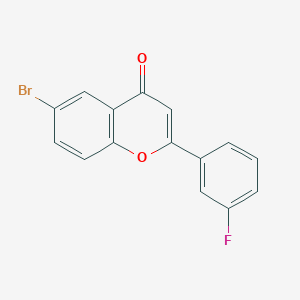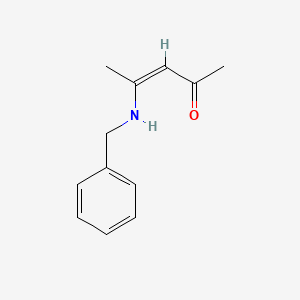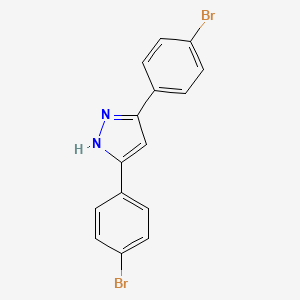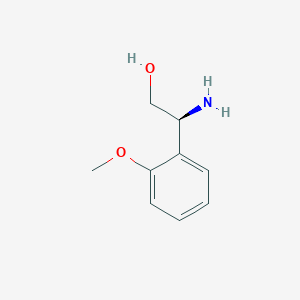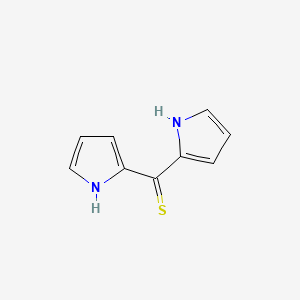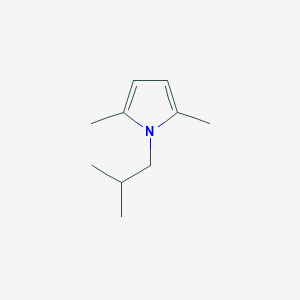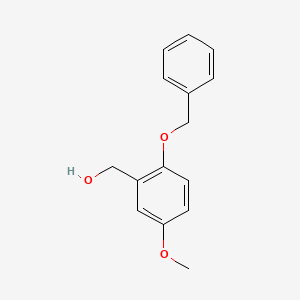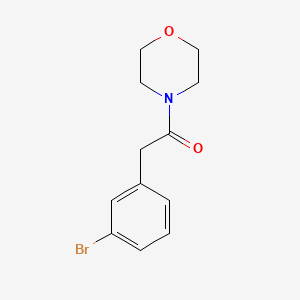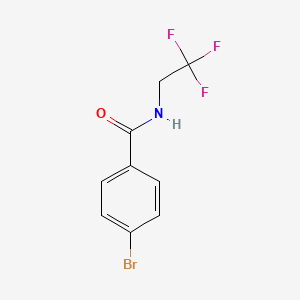amino}acetic acid CAS No. 2140629-42-9](/img/structure/B3252134.png)
Rac-2-{[(1R,2R)-2-hydroxycyclopentyl](methyl)amino}acetic acid
Descripción general
Descripción
Rac-2-{(1R,2R)-2-hydroxycyclopentyl(1R,2R)-2-hydroxycyclopentylamino}acetic acid. This compound is known for its ability to modulate cell cycle progression, making it a valuable tool in both basic research and clinical settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as cyclopentanone and methylamine.
Formation of Cyclopentanol: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride (NaBH4).
Formation of the Amine: The cyclopentanol is then converted to the corresponding amine through a reductive amination reaction with methylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Acid Formation: Finally, the amine is reacted with chloroacetic acid to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclopentyl ring can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of cyclopentane derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentane derivatives.
Substitution Products: Various amine derivatives.
Aplicaciones Científicas De Investigación
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: It is employed in cell biology research to study cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, which are involved in cell proliferation.
Industry: It is used in the pharmaceutical industry for the development of CDK inhibitors and other therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression(1R,2R)-2-hydroxycyclopentylamino}acetic acid. By binding to the ATP-binding site of CDKs, it prevents their activation and subsequent phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways Involved:
CDKs: Cyclin-dependent kinases such as CDK1, CDK2, CDK4, and CDK6.
Pathways: Cell cycle regulation, apoptosis, and DNA repair pathways.
Comparación Con Compuestos Similares
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid is unique in its ability to selectively inhibit CDKs with minimal off-target effects. Similar compounds include:
Palbociclib: Another CDK inhibitor used in cancer therapy.
Ruxolitinib: A JAK inhibitor with applications in myeloproliferative disorders.
Sorafenib: A multi-kinase inhibitor used in the treatment of renal and liver cancers.
These compounds share the common feature of targeting key regulatory proteins in cell proliferation, but Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid stands out due to its specificity and reduced side effects.
Propiedades
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBNFCCQFBSUJN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)[C@@H]1CCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


